molecular formula C13H25ClN2O2 B2387625 Tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride CAS No. 2470278-94-3

Tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride

Cat. No.: B2387625
CAS No.: 2470278-94-3
M. Wt: 276.81
InChI Key: RLXNQPKIAWKAQP-QZXXHOLOSA-N
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Description

Tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 2470278-94-3 . It has a molecular weight of 276.81 . The compound is typically stored at a temperature of 4 degrees Celsius . It is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(14)6-9;/h9-11H,4-8,14H2,1-3H3;1H/t9-,10-,11-;/m1./s1 . This code provides a specific description of the molecule’s structure and stereochemistry.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 276.81 . It is a powder and is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized using various techniques, including intramolecular lactonization reactions and characterized through NMR spectroscopy and mass spectrometry (Moriguchi et al., 2014).

  • Molecular Structure Determination : Single crystal X-ray diffraction analysis has been employed to determine the molecular structure of similar compounds, revealing details like crystal space group and molecular configuration (Moriguchi et al., 2014).

Peptidomimetics and Drug Discovery

  • Role in Peptidomimetics : This compound and its derivatives serve as rigid dipeptide mimetics, valuable in structure-activity studies crucial for peptide-based drug discovery (Mandal et al., 2005).

  • Applications in Solid-Phase Synthesis : The compound's derivatives have been used in solid-phase synthesis, indicating their utility in the efficient construction of complex molecules (Mandal et al., 2005).

Chemical Transformation and Reactions

  • Chemical Transformations : Research includes exploring its reactions with various nucleophiles, demonstrating its potential in the synthesis of complex heterocyclic structures (Niesmann et al., 1996).

  • Utility in Synthesizing Amino Acids : It's used in the synthesis of novel non-proteinogenic heterocyclic substituted α-amino acids, leveraging its reactive substrates (Adlington et al., 2000).

Biological Studies

  • Antinociceptive Properties : Research has explored its role in synthesizing compounds with significant binding affinities to nicotinic acetylcholine receptors, which are relevant for antinociceptive properties (Carroll et al., 2001).

  • Synthesis of Alkaloids : It has been used in the total synthesis of natural products like alkaloids, demonstrating its importance in the field of organic synthesis (Lin et al., 2000).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

Properties

IUPAC Name

tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(14)6-9;/h9-11H,4-8,14H2,1-3H3;1H/t9-,10-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXNQPKIAWKAQP-QZXXHOLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H](C1)[C@@H](C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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